Ammonium gold sulphite
CAS No.:
Cat. No.: VC16488201
Molecular Formula: AuH4NO6S2
Molecular Weight: 375.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | AuH4NO6S2 |
---|---|
Molecular Weight | 375.14 g/mol |
IUPAC Name | azanium;gold(3+);disulfite |
Standard InChI | InChI=1S/Au.H3N.2H2O3S/c;;2*1-4(2)3/h;1H3;2*(H2,1,2,3)/q+3;;;/p-3 |
Standard InChI Key | GABPAXJCPQEORA-UHFFFAOYSA-K |
Canonical SMILES | [NH4+].[O-]S(=O)[O-].[O-]S(=O)[O-].[Au+3] |
Introduction
Chemical Composition and Structural Characteristics
Ammonium gold sulphite is formally identified as a sulphuric acid derivative with the molecular formula , though its anionic structure is better represented as coordinated with ammonium cations . The gold(I) center is ligated by two sulphite ions (), forming a stable complex with a reported stability constant of approximately . This stability is critical for its utility in electroplating baths, where ligand dissociation must be minimized to prevent spontaneous reduction of gold(I) to metallic gold .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 295.07 g/mol | |
Stability Constant () | ||
Solubility | Highly soluble in aqueous media | |
Decomposition Products | , , |
The compound’s InChIKey (CCIDVOLCMDGSRF-UHFFFAOYSA-N) confirms its unique stereochemistry, with the sulphite ligands adopting a trigonal planar geometry around the gold center .
Synthesis and Industrial Manufacturing
Industrial production of ammonium gold sulphite involves the reaction of gold(I) oxide with ammonium sulphite under controlled alkaline conditions :
Critical to this process is maintaining a pH > 9 to suppress ligand dissociation and the formation of sulfur dioxide () . Commercial formulations often include stabilizers such as ethylenediamine to enhance complex stability, particularly in electroplating baths operated at lower pH (6.0–8.0) .
Chemical Stability and Decomposition Pathways
The stability of the complex is pH-dependent. Below pH 4.7, sulphite ions () disproportionate into , a strong reducing agent that catalyzes the decomposition of the gold complex :
This reaction necessitates the inclusion of stabilizing additives in commercial baths. Ethylenediamine, for instance, forms a protective coordination sphere around the gold complex, reducing its susceptibility to redox degradation .
Electroplating Applications and Operational Parameters
Ammonium gold sulphite is the cornerstone of modern cyanide-free electroplating systems. Its ability to produce low-stress, semi-bright gold deposits up to 250 µm thick makes it indispensable in dental crown fabrication and microelectronics .
Table 2: Standard Electroplating Bath Formulation
Component | Concentration (g/L) | Function |
---|---|---|
Ammonium Gold Sulphite | 16.5 | Gold source |
Ammonium Sulphite | 100 | Ligand stabilizer |
Conducting Salt | 40 | Ionic conductivity |
Organic Additive | 10 | Grain refinement |
Operating Conditions:
-
pH: 9.1 (range: 7.8–9.0)
-
Temperature: 45–50°C
-
Current Density: 0.1–1.0 A/dm²
Notably, baths devoid of co-deposited additives yield deposits with hardness values of 80–90 HV, suitable for wear-resistant coatings .
Comparative Analysis with Cyanide and Other Gold Complexes
The transition from cyanide-based to sulphite gold plating is driven by environmental and operational advantages:
Table 3: Stability and Performance Comparison
Parameter | Cyanide () | Sulphite () |
---|---|---|
Stability Constant () | ||
Operating pH | 10–12 | 6.0–9.0 |
Toxicity | High | Low |
Deposit Stress | High | Low (20–30 MPa) |
While cyanide complexes offer superior stability, their environmental toxicity and high operational pH limit industrial applicability. Sulphite systems, in contrast, enable efficient gold recovery (>95%) with reduced effluent treatment costs .
Recent Advancements and Future Directions
Recent patents highlight innovations in additive-free formulations capable of producing nanocrystalline gold deposits (grain size < 50 nm) for high-frequency electronic connectors . Additionally, the integration of pulse plating techniques has enhanced deposition uniformity, achieving surface roughness () values below 0.1 µm .
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